molecular formula C18H17ClN2O3S B2706443 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 526190-69-2

1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2706443
CAS No.: 526190-69-2
M. Wt: 376.86
InChI Key: RRARVVJNRBPHGL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound with the molecular formula C18H17ClN2O3S and a molecular weight of approximately 376.86 g/mol. It belongs to a class of chemicals characterized by a fused tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one core structure with a 5,5-dioxide (sulfone) group. The presence of both a 2-chlorophenyl and a p-tolyl (4-methylphenyl) substituent on the imidazolone ring makes this molecule a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring this core structure are of significant interest for exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. Researchers utilize this compound strictly in laboratory settings for non-clinical studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets (SDS) should be consulted prior to handling. As a specialized reagent, it is typically available in small to medium quantities, with custom synthesis options available upon request to support ongoing research endeavors.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-6-8-13(9-7-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-5-3-2-4-14(15)19/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRARVVJNRBPHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN2O4SC_{20}H_{22}ClN_2O_4S. Its structure features a thieno[3,4-d]imidazole core, which is known for various biological activities. The presence of the chlorophenyl and toluidine groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has shown that compounds similar to 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class were found to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. A notable study indicated that derivatives with thieno[3,4-d]imidazole frameworks showed activity against various viruses. For example, some compounds exhibited EC50 values in the low micromolar range against HIV-1 and other viral pathogens, suggesting a promising therapeutic index for further development .

Anticancer Activity

The anticancer properties of thieno[3,4-d]imidazole derivatives have been extensively studied. In vitro assays revealed that several related compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

The biological activity of 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno[3,4-d]imidazole derivatives inhibit enzymes crucial for microbial survival or viral replication.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Modulation of Immune Response : Some studies suggest that these compounds can enhance immune responses against infections.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Shanghai Key Laboratory demonstrated the antimicrobial efficacy of a series of thieno[3,4-d]imidazole derivatives. The lead compound exhibited an MIC of 16 µg/mL against E. coli, showing significant potential for development as an antimicrobial agent.

Case Study 2: Antiviral Potential

In a clinical evaluation focusing on HIV-1 inhibition, a derivative structurally similar to 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide was tested in vitro. Results indicated an EC50 value of 0.35 µM with minimal cytotoxicity (CC50 > 100 µM), establishing a strong therapeutic window for further exploration in antiviral drug development .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar thienoimidazole structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some thienoimidazoles have shown effectiveness against various bacterial strains. The structural features of 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide may allow it to interact with bacterial enzymes or receptors.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines. This could be attributed to the compound's ability to interfere with cellular processes or signaling pathways.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their anti-inflammatory properties, which could be relevant in developing treatments for inflammatory diseases.

Synthesis and Derivatives

The synthesis of 1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic synthesis techniques. These methods are crucial for generating derivatives that may enhance biological activity or introduce novel properties.

Synthetic Method Description
Multi-step synthesisInvolves several reactions to build the thieno-imidazole structure.
Modification of substituentsAltering the p-tolyl or chlorophenyl groups can lead to variations in activity and selectivity.

Research Applications

The compound's unique structure positions it as a valuable candidate in various research fields:

  • Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development. Researchers can explore its mechanisms of action and optimize its pharmacological properties through structural modifications.
  • Materials Science : The thieno-imidazole framework may also lend itself to applications in organic electronics or as a building block for creating new materials with specific electronic or optical properties.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related thienoimidazolone derivatives:

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight Key Properties/Data Reference
1-(2-Chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Cl-C6H4 / 4-Me-C6H4 C19H17ClN2O3S 396.87 Predicted high polarity due to sulfone and aryl substituents; no direct data available.
1,3-Bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-F-C6H4 / 4-F-C6H4 C17H14F2N2O3S 364.37 Symmetric fluorinated aryl groups; likely lower lipophilicity than chlorinated analogs.
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 4-Cl-C6H4 / 2-MeO-C6H4 C19H17ClN2O4S 412.87 Methoxy group enhances solubility; steric hindrance from ortho-substitution may reduce reactivity.
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 2-Me-C6H4 / 4-Me-C6H4 C19H20N2O3S 356.44 Predicted density: 1.324 g/cm³; methyl groups increase hydrophobicity.
1-(3-Bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 3-Br-C6H4 / 4-F-C6H4 C17H14BrFN2O3S 425.27 Bromine adds steric bulk and polarizability; may exhibit distinct halogen bonding.
cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide None (unsubstituted core) C5H8N2O3S 176.19 Baseline compound; sulfone group dominates solubility and reactivity.

Key Structural and Functional Comparisons:

Electron-Donating Groups (EDG): The p-tolyl group (EDG) may counteract the EWG effect of chlorine, stabilizing the compound’s electronic configuration and enhancing aromatic π-π stacking interactions .

Synthetic Pathways: Palladium-catalyzed cross-coupling (e.g., Stille coupling) is a common method for introducing aryl groups to the thienoimidazolone core, as demonstrated in . The target compound could be synthesized using 2-chlorophenyl and p-tolyl tin reagents . Methylation or alkylation steps (e.g., using methyl iodide, as in ) are less relevant here due to the absence of alkyl substituents in the target compound.

Physicochemical Properties: Solubility: The sulfone group (5,5-dioxide) increases water solubility compared to non-sulfonated imidazolones. However, the hydrophobic 2-chlorophenyl and p-tolyl groups likely reduce solubility relative to more polar analogs like the bis(4-fluorophenyl) derivative . Stability: The sulfone moiety enhances oxidative stability, while the chlorine substituent may increase resistance to enzymatic degradation compared to unsubstituted or methylated analogs .

Potential Applications: While biological data are absent in the evidence, structural analogs (e.g., 1,3-diaryl derivatives) are often investigated as kinase inhibitors or antimicrobial agents due to their ability to interact with biomolecular targets via aryl and sulfone groups .

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